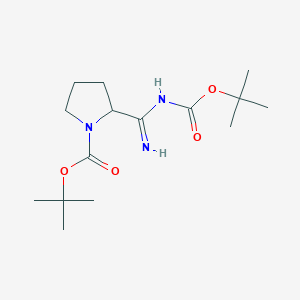
tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a tert-butoxycarbonyl-protected carbamimidoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . This method is efficient and allows for the selective introduction of the Boc group under mild conditions.
Industrial Production Methods
Industrial production of tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate often employs flow microreactor systems. These systems enable a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbamimidoyl group or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, oxalyl chloride for deprotection, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, the compound is used in the synthesis of peptide mimetics and other bioactive molecules. Its ability to protect amino groups makes it useful in the development of pharmaceuticals and other biologically active compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Deprotection is typically achieved using reagents such as oxalyl chloride, which selectively removes the Boc group under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-1,2-diaminoethane: This compound also features a Boc-protected amino group and is used in similar applications.
N-Boc-2-aminoacetaldehyde: Another Boc-protected compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a Boc-protected carbamimidoyl group. This structure provides a balance of stability and reactivity, making it versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C15H27N3O4 |
|---|---|
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
tert-butyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O4/c1-14(2,3)21-12(19)17-11(16)10-8-7-9-18(10)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,17,19) |
Clé InChI |
MRWVGJSEZOLYPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=N)C1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)
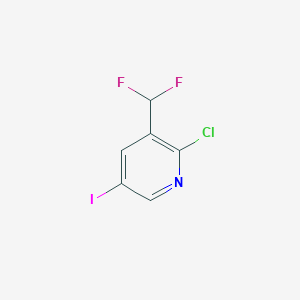
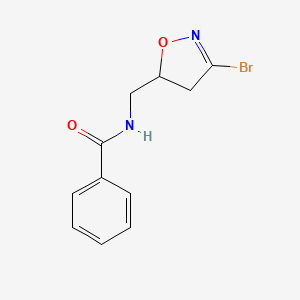
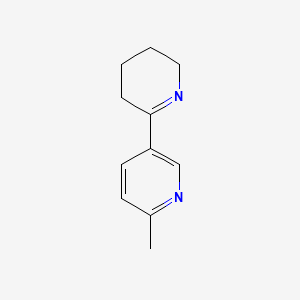
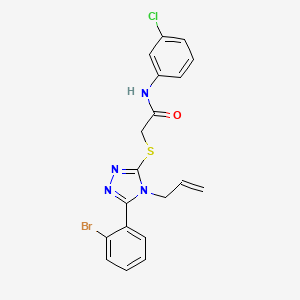
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

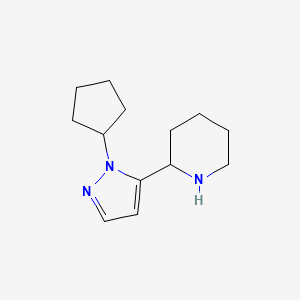
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)
